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molecular formula C8H6N2 B102711 6-vinylnicotinonitrile CAS No. 16173-99-2

6-vinylnicotinonitrile

Cat. No. B102711
M. Wt: 130.15 g/mol
InChI Key: FBWDVFPJEWHTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312209B2

Procedure details

A 100 mL round bottom flask equipped with a condenser was charged with 6-Chloro-nicotinonitrile (500 mg, 3.61 mmol), Pd(PPh3)4 (42 mg, 0.036 mmol), PPh3 (28.4 mg, 0.11 mmol), toluene (20 mL) and tributyl-vinyl-stannane (1.37 g, 4.33 mmol) under argon. The mixture was heated to reflux for three hours, then cooled to RT, quenched with water (12 mL), and extracted with EtOAc (30 mL) three times. The organic layer was combined and dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (5% EtOAc/Hexane) to afford compound 384A as a light yellow oil (535 mg). HPLC retention time=1.43 min. (condition A), M+=131.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Name
Quantity
28.4 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[CH2:10]([Sn](CCCC)(CCCC)C=C)[CH2:11]CC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH:10]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1)=[CH2:11] |^1:28,30,49,68|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
1.37 g
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
42 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
28.4 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round bottom flask equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with water (12 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (30 mL) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (5% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: CALCULATEDPERCENTYIELD 113.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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